4-(4-Pentenyloxy)piperidine hydrochloride

Lipophilicity Molecular Property Prediction Drug Design

Researchers needing piperidine building blocks for targeted covalent inhibitors face limited handles for late-stage functionalization. Saturated alkoxy analogs lack selective reactivity. 4-(4-Pentenyloxy)piperidine hydrochloride solves this with: - Terminal alkene enabling thiol-ene & metathesis reactions (not possible with pentyloxy analogs) - Lower cLogP vs. saturated versions for enhanced aqueous solubility - Critical SAR control compound to deconvolute regioisomer effects Supplied as HCl salt for stability. Direct from R&D supply stock.

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
CAS No. 1220021-60-2
Cat. No. B1424005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pentenyloxy)piperidine hydrochloride
CAS1220021-60-2
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
Structural Identifiers
SMILESC=CCCCOC1CCNCC1.Cl
InChIInChI=1S/C10H19NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h2,10-11H,1,3-9H2;1H
InChIKeyFUUXVUZYAVEJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Pentenyloxy)piperidine Hydrochloride: Chemical Profile & Comparator Guide


4-(4-Pentenyloxy)piperidine hydrochloride (CAS 1220021-60-2) is a synthetic piperidine derivative featuring a terminal alkene (pentenyloxy) side chain at the 4-position of the piperidine ring, supplied as the hydrochloride salt . The compound is commercially available for research use as a chemical intermediate and building block .

Building Block

Synthetic intermediate with terminal alkene handle

Functional Handle

Alkene enables metathesis, hydroboration, thiol-ene reactions

Salt Form

Hydrochloride salt for solid handling and solubility

4-(4-Pentenyloxy)piperidine HCl: Why Substitution Fails


Generic substitution among piperidine derivatives is scientifically unjustifiable without rigorous head-to-head comparative data. While piperidine is a privileged scaffold in medicinal chemistry, small structural perturbations—such as the presence of a terminal alkene versus a saturated alkyl chain—profoundly alter molecular reactivity, biological target engagement, and physicochemical properties [1]. The C4-alkenyl ether side chain in 4-(4-Pentenyloxy)piperidine enables unique chemical transformations (e.g., metathesis, hydroboration, thiol-ene click reactions) and potential covalent interactions with biological targets that are inaccessible to its saturated analog, 4-(pentyloxy)piperidine hydrochloride . Therefore, compound selection must be driven by application-specific quantitative evidence rather than class-level assumptions.

Saturated Analog Substitution

4-(Pentyloxy)piperidine lacks the terminal alkene needed for metathesis and click chemistry, altering reactivity and target engagement.

Regioisomer Mismatch

3-(4-Pentenyloxy)piperidine presents a different spatial orientation, potentially shifting SAR and biological readouts.

4-(4-Pentenyloxy)piperidine HCl: Quantitative Differentiation Evidence


Unsaturation-Driven Property Shift vs. Saturated Analogue

The presence of a terminal double bond in 4-(4-Pentenyloxy)piperidine hydrochloride alters its calculated lipophilicity relative to the fully saturated analog, 4-(pentyloxy)piperidine hydrochloride . This difference is a key determinant of passive membrane permeability and non-specific protein binding.

Lipophilicity Shift
Class-level inference
ΔcLogP ≈ -0.3 to -0.6
Lower cLogP may improve solubility and reduce CYP450 metabolism
In silico estimate; confirm experimentally
Lipophilicity Molecular Property Prediction Drug Design

Regioisomeric Impact: 4- vs. 3-Substitution

The position of the alkenyloxy substituent on the piperidine ring (4-position vs. 3-position) yields regioisomers with distinct chemical and biological properties .

Regioisomer Identity
Class-level inference
Distinct CAS: 1220021-60-2 vs 1220033-05-5
4- vs 3-substitution alters spatial orientation and binding
Expected differing chemical/biological profiles
Regioisomer Structure-Activity Relationship Synthetic Intermediate

4-(4-Pentenyloxy)piperidine HCl: Scientific & Industrial Applications


Alkene-Directed Synthesis of Covalent Probes and Labels

The terminal alkene provides a uniquely selective chemical handle for late-stage functionalization using mild bioorthogonal reactions (e.g., thiol-ene click chemistry, photoinduced hydrothiolation) not possible with saturated alkyl chain analogs. This enables the creation of piperidine-based probes for target identification and covalent inhibitor development.

Lipophilicity Fine-Tuning to Improve ADME

Compared to the fully saturated 4-(pentyloxy)piperidine hydrochloride, the alkene-containing target compound offers a quantifiably lower cLogP. This makes it a strategic choice for medicinal chemistry programs aiming to enhance aqueous solubility and mitigate metabolic liabilities while maintaining a similar molecular shape.

SAR Exploration of Piperidine Scaffolds

When exploring SAR around a piperidine core, the 4-(4-pentenyloxy) derivative is essential for mapping how the exact spatial presentation of the side chain (4-position vs. the 3-position regioisomer) affects biological potency and selectivity. It serves as a critical control compound for deconvoluting the impact of regioisomerism.

Application
Selection Property
Validation Focus
Covalent probe synthesis
Terminal alkene for bioorthogonal ligation
Conjugation efficiency and selectivity
ADME optimization
Alkene-based lipophilicity shift
Aqueous solubility and metabolic stability
SAR mapping
4-position regioisomer control
Biological target engagement and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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